H-Ala-Ala-Tyr-Ala-Ala-OH

Übersicht

Beschreibung

“H-Ala-Ala-Tyr-Ala-Ala-OH” is a peptide composed of five amino acids: Alanine (Ala), Alanine (Ala), Tyrosine (Tyr), Alanine (Ala), and Alanine (Ala). The peptide is synthesized by linking these amino acids together in a specific sequence .

Physical And Chemical Properties Analysis

The physical and chemical properties of a peptide depend on the properties of its amino acids. For example, the presence of polar or charged side chains can influence the solubility of the peptide in water. The peptide “this compound” has a molecular formula of C18H26N4O6 and an average mass of 394.422 Da .Wissenschaftliche Forschungsanwendungen

1. Studies on Proline cis-trans Isomerization

Research has explored the cis-trans interconversion rates of X-Pro bonds in peptides including those similar to H-Ala-Ala-Tyr-Ala-Ala-OH. For instance, Grathwohl and Wüthrich (1981) found that replacing Ala with Tyr in oligopeptides affected the interconversion rate of these bonds (Grathwohl & Wüthrich, 1981).

2. Reaction Dynamics of Amino Acid Residues

Owen et al. (2012) conducted a theoretical study to understand how hydroxyl radicals could initiate the unfolding of amino acid residues like those in this compound. This research is significant in understanding peptide misfolding diseases (Owen, Szőri, Csizmadia, & Viskolcz, 2012).

3. NMR Studies for Conformational Analysis

Bundi and Wüthrich (1979) used 1H-NMR to measure the chemical shifts and spin-spin coupling constants of amino acid residues in linear tetrapeptides similar to this compound. Such studies provide insight into the conformational behavior of these peptides in solution (Bundi & Wüthrich, 1979).

4. Peptide-Protonation and Coordination Ability

Koleva et al. (2007) studied the dipeptide alanylphenylalanine, which shares structural similarities with this compound. They explored its protonation and coordination ability, particularly in relation to Au(III), highlighting the potential application of such peptides in bioinorganic chemistry (Koleva, Kolev, Zareva, & Spiteller, 2007).

5. Role in Immune Responses

Schwartz et al. (1976) discussed the importance of tyrosine in peptides like this compound for genetically controlled regulation of immune responses. Their study on synthetic polymers demonstrates the potential role of such peptides in immunology (Schwartz, Waltenbaugh, Dorf, Cesla, Sela, & Benacerraf, 1976).

6. Tyrosine-Mediated Peptide Assembly

Jang et al. (2014) explored the role of tyrosine in peptide assembly. They found that sequences like this compound could form two-dimensional structures with potential applications in bio-inspired catalysis and material science (Jang, Lee, Park, Kim, Park, Yang, Jin, Lee, Park, You, Jeong, Shin, Oh, Kwon, Kim, Cho, Han, Kim, Chang, Paik, Nam, & Lee, 2014).

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUUNLLXEBIVUAQ-YTORKDELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

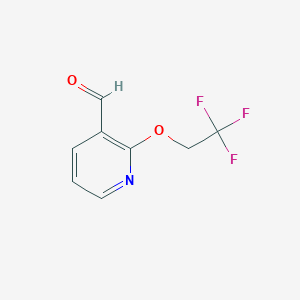

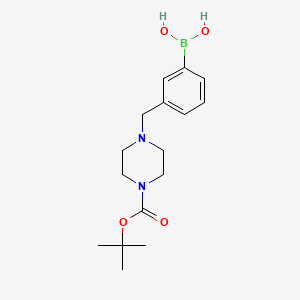

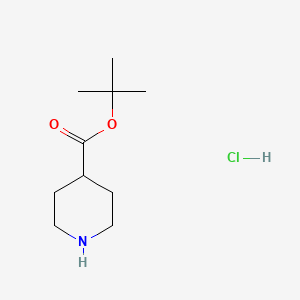

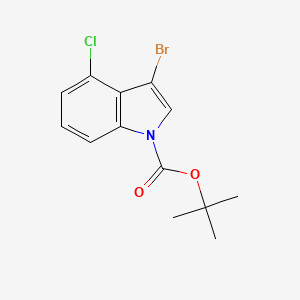

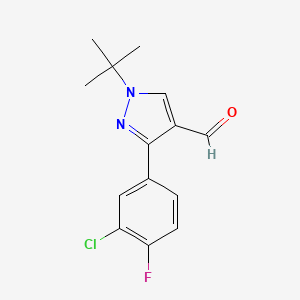

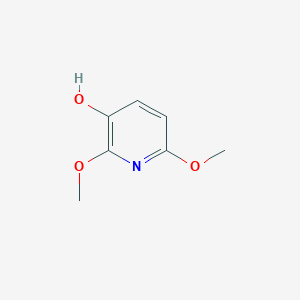

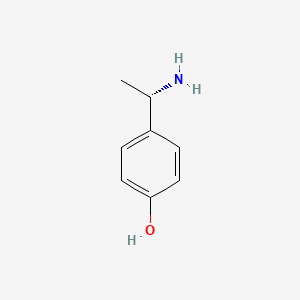

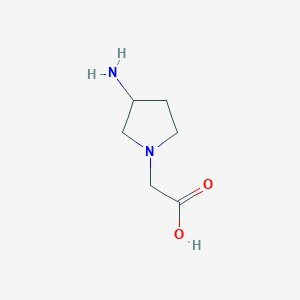

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)

![1-[(1r)-1-Phenylethyl]pyrrolidin-2-one](/img/structure/B1438359.png)

![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)